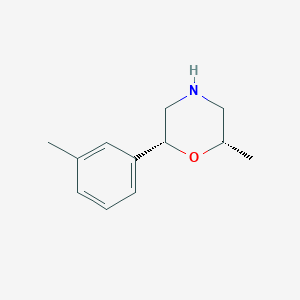

(2S,6r)-2-methyl-6-m-tolylmorpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(2S,6R)-2-methyl-6-(3-methylphenyl)morpholine |

InChI |

InChI=1S/C12H17NO/c1-9-4-3-5-11(6-9)12-8-13-7-10(2)14-12/h3-6,10,12-13H,7-8H2,1-2H3/t10-,12-/m0/s1 |

InChI Key |

UOHOTZXUXWQOEW-JQWIXIFHSA-N |

Isomeric SMILES |

C[C@H]1CNC[C@H](O1)C2=CC=CC(=C2)C |

Canonical SMILES |

CC1CNCC(O1)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Asymmetric Synthesis and Stereocontrolled Derivatization of 2s,6r 2 Methyl 6 M Tolylmorpholine

Enantioselective and Diastereoselective Synthetic Methodologies

The construction of the chiral morpholine (B109124) ring with precise control over both absolute (enantio-) and relative (diastereo-) stereochemistry is a central challenge. Various strategies have been developed that establish the key stereocenters either before, during, or after the cyclization event. nih.govsemanticscholar.org

Chemo-enzymatic Approaches for Chiral Morpholine Ring Construction

Chemo-enzymatic methods offer a powerful approach to chiral synthesis, leveraging the high stereoselectivity of enzymes. These strategies are particularly effective for producing enantiomerically pure precursors.

One prominent technique is the enzymatic kinetic resolution of racemic intermediates. Lipases, for instance, can selectively acylate one enantiomer of a chiral alcohol, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess. This is especially useful for creating chiral building blocks that can be converted into the morpholine ring.

Another advanced chemo-enzymatic strategy involves biocatalytic hydroamination. For example, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the asymmetric addition of substituted 2-aminophenols to fumarate (B1241708) derivatives. nih.gov This enzymatic step, which establishes a key stereocenter with excellent enantioselectivity (up to >99% ee), can be followed by a chemical cyclization step to form the heterocyclic ring. nih.gov While demonstrated for dihydrobenzoxazinones, this principle of enzymatic asymmetric addition followed by chemical ring-closure provides a viable pathway to chiral morpholine precursors.

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

Catalytic asymmetric reactions using either small organic molecules (organocatalysts) or transition metal complexes are cornerstones of modern synthetic chemistry, enabling the efficient construction of chiral molecules.

Organocatalytic Approaches: Organocatalysis has been successfully applied to the synthesis of chiral heterocycles. For instance, cinchona alkaloid-derived catalysts have been used in asymmetric halocyclization reactions to produce morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities. rsc.org While many studies focus on morpholine derivatives as organocatalysts themselves, nih.gov the development of organocatalytic methods for constructing the morpholine ring, such as intramolecular aza-Michael additions, continues to be an active area of research. semanticscholar.org

Metal-Catalyzed Transformations: Transition metal catalysis offers a diverse and highly effective toolkit for the asymmetric synthesis of morpholines. Key strategies include:

Asymmetric Hydrogenation: A particularly powerful "after cyclization" method involves the asymmetric hydrogenation of a pre-formed dehydromorpholine ring. Using a rhodium complex with a large bite-angle bisphosphine ligand (e.g., SKP-Rh), various 2-substituted chiral morpholines have been synthesized with quantitative yields and outstanding enantioselectivities (up to 99% ee). nih.govsemanticscholar.orgrsc.org This method is highly efficient and atom-economical.

Intramolecular Cyclization: Rhodium catalysts can also mediate the intramolecular cyclization of nitrogen-tethered allenols, yielding highly substituted morpholines with excellent control over both diastereoselectivity (up to >99:1 dr) and enantioselectivity (up to >99.9% ee). rsc.org

Diastereoselective Cyclization: Iron(III) salts have emerged as cost-effective and environmentally friendly catalysts for the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from acyclic precursors. organic-chemistry.org These reactions often favor the formation of the thermodynamically stable cis diastereoisomer.

Tandem Reactions: A one-pot, two-step sequence combining a titanium-catalyzed hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has been developed for the enantioselective synthesis of 3-substituted morpholines with high yields and enantiomeric excesses (>95% ee). organic-chemistry.orgubc.ca

The table below summarizes the performance of a representative metal-catalyzed asymmetric hydrogenation for the synthesis of 2-aryl morpholines, a reaction type directly applicable to the synthesis of the m-tolyl target.

Table 1: Performance of Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Aryl-Dehydromorpholines. Data is representative of findings in the field. nih.govsemanticscholar.org

Resolution Techniques for Stereoisomeric Separation and Enrichment

When a reaction produces a mixture of stereoisomers, resolution techniques are required. In addition to the enzymatic kinetic resolution described earlier, classical resolution using chiral resolving agents can be employed. This involves forming diastereomeric salts by reacting the racemic morpholine (a base) with a chiral acid. These diastereomeric salts, having different physical properties, can then be separated by crystallization.

For separating diastereomers, such as a mixture of cis and trans isomers, standard column chromatography is the most common laboratory method. In some cases, a de-epimerization strategy can be used, where an undesired stereocenter is selectively inverted under equilibrating conditions to enrich the desired diastereomer. researchgate.net

Development of Precursor Molecules and Strategies for Stereochemical Control

To achieve the desired cis relative stereochemistry in 2,6-disubstituted morpholines, several strategies are effective:

Thermodynamic Control: Cyclization reactions can be designed to favor the thermodynamically more stable cis isomer, where bulky substituents occupy equatorial positions in the chair-like conformation of the morpholine ring. organic-chemistry.org

Substrate Control: The stereocenters present in a carefully designed acyclic precursor can direct the formation of new stereocenters during the cyclization step.

Catalyst Control: As seen in metal-catalyzed reactions, the chiral catalyst can create a chiral environment that favors the formation of one specific stereoisomer regardless of the thermodynamic stability of the products.

A concise synthesis of C2-symmetrical 2,6-disubstituted morpholines has been developed from the ring-opening of epoxides with a protected tosylamide under phase-transfer catalysis (PTC) conditions, providing a direct route to the required 1,2-amino alcohol precursors. acs.org

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic route from laboratory-scale to large-scale production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For catalytic reactions, this often involves reducing the catalyst loading without compromising yield or selectivity. In the case of asymmetric hydrogenation, reactions have been successfully performed on a gram scale. nih.govsemanticscholar.org

Key parameters for optimization include:

Solvent: Choice of solvent can significantly impact reaction rates and selectivity.

Temperature and Pressure: Adjusting these parameters can improve reaction efficiency and, in some cases, stereochemical outcome.

Catalyst Loading: Minimizing the amount of expensive transition metal catalyst is crucial for industrial applications.

Purification: Developing non-chromatographic purification methods, such as crystallization, is essential for scalability. nih.gov

A scalable route to a chiral 2,2,6-trisubstituted morpholine was developed featuring a stereoselective hydroalkoxylation as a key step, demonstrating the feasibility of producing complex morpholine derivatives on a larger scale. researchgate.net

Generation of Analogues for Structure-Activity and Structure-Property Relationship Studies

To explore the biological potential of a lead compound, medicinal chemists synthesize a variety of analogues to establish structure-activity relationships (SAR) and structure-property relationships (SPR). This involves systematically modifying different parts of the molecule—in this case, the methyl and m-tolyl substituents and the morpholine core itself—and assessing the impact on biological activity and pharmacokinetic properties.

The synthetic methodologies described above are highly modular, allowing for the straightforward generation of analogues. For instance, in metal-catalyzed cross-coupling or hydrogenation reactions, one can readily vary the aryl group (e.g., replacing m-tolyl with other substituted phenyl rings, heteroaromatics, or alkyl groups) to probe electronic and steric effects. nih.govsemanticscholar.org The photocatalytic diastereoselective annulation strategy provides access to diverse substitution patterns, including challenging tri- and tetra-substituted morpholines, further expanding the accessible chemical space. nih.gov This flexibility is crucial for fine-tuning the properties of the molecule to develop potent and effective drug candidates.

Advanced Spectroscopic and Analytical Characterization of 2s,6r 2 Methyl 6 M Tolylmorpholine and Its Stereoisomers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the relative stereochemistry of diastereomers. In the case of 2-methyl-6-m-tolylmorpholine (B13058935), the cis ((2S,6r) and (2R,6s)) and trans ((2S,6s) and (2R,6r)) diastereomers will exhibit distinct NMR spectra due to the different spatial relationships between the substituents on the morpholine (B109124) ring.

The morpholine ring typically adopts a chair conformation. In the cis-isomer, both the methyl and the m-tolyl groups can occupy equatorial positions to minimize steric strain, leading to a thermodynamically more stable conformation. In the trans-isomer, one substituent would be forced into an axial position, resulting in greater steric interactions. These conformational differences lead to measurable variations in chemical shifts (δ) and coupling constants (J).

Proton (¹H) NMR is particularly informative. The protons attached to the stereocenters (H-2 and H-6) and the adjacent methylene (B1212753) protons (H-3 and H-5) will show characteristic coupling patterns. For the cis-isomer, the coupling constants between axial and equatorial protons (J_ax,eq) and between two equatorial protons (J_eq,eq) are typically smaller (around 2-5 Hz), while the coupling between two axial protons (J_ax,ax) is larger (around 10-13 Hz). By analyzing the multiplicity and coupling constants of the signals for H-2 and H-6, the relative orientation of the methyl and m-tolyl groups can be deduced.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information. The chemical shifts of the carbon atoms in the morpholine ring are sensitive to the steric environment. In the generally more sterically hindered trans-isomer, some carbon signals may be shifted upfield compared to the cis-isomer due to the gamma-gauche effect.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY, are powerful tools for confirming stereochemical assignments. For the cis-isomer, an NOE correlation would be expected between the protons of the methyl group at C-2 and the proton at C-6, as they are on the same face of the morpholine ring. Such a correlation would be absent in the trans-isomer.

Table 1: Illustrative ¹H NMR Data for the Stereochemical Assignment of 2-methyl-6-m-tolylmorpholine Diastereomers (in CDCl₃)

| Proton | (2S,6r)-isomer (cis) Chemical Shift (δ, ppm) | (2S,6s)-isomer (trans) Chemical Shift (δ, ppm) |

| H-2 | 3.85 (dq, J = 6.5, 2.8 Hz) | 4.15 (m) |

| H-6 | 4.50 (dd, J = 10.5, 2.5 Hz) | 4.25 (m) |

| Methyl (C2) | 1.25 (d, J = 6.5 Hz) | 1.35 (d, J = 6.8 Hz) |

| m-tolyl-CH₃ | 2.38 (s) | 2.36 (s) |

| Aromatic-H | 7.10-7.30 (m) | 7.08-7.28 (m) |

Chiral Chromatographic Techniques for Enantiomeric Purity and Separation

While NMR can distinguish between diastereomers, it cannot differentiate between enantiomers. Chiral chromatography is the premier technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are commonly employed.

For the separation of the stereoisomers of 2-methyl-6-m-tolylmorpholine, a chiral HPLC method would be developed. The choice of the CSP is crucial and is often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated or immobilized on a silica (B1680970) support. These CSPs create a chiral environment where the enantiomers of the analyte can form transient diastereomeric complexes with differing stabilities, leading to different retention times.

A typical approach would involve first separating the racemic mixture of the cis and trans diastereomers using standard achiral chromatography. Then, the isolated racemic cis mixture ((2S,6r) and (2R,6s)) would be injected onto a chiral column. By optimizing the mobile phase, which often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), baseline separation of the two enantiomers can be achieved. The enantiomeric excess (e.e.) can be calculated from the relative peak areas in the chromatogram.

Table 2: Example Chiral HPLC Method for the Enantiomeric Separation of (2S,6r)-2-methyl-6-m-tolylmorpholine

| Parameter | Value |

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (2S,6r) | 8.5 min |

| Retention Time (2R,6s) | 10.2 min |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Electronic CD (ECD), which probes electronic transitions in the UV-visible range, and Vibrational CD (VCD), which probes vibrational transitions in the infrared range, are powerful techniques for determining the absolute configuration of enantiomers. biotools.us

The absolute configuration is established by comparing the experimentally measured CD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., (2S,6r)). researchgate.net Density Functional Theory (DFT) is a commonly used computational method for this purpose. nih.gov

For this compound, the ECD spectrum would be influenced by the electronic transitions of the m-tolyl chromophore. The VCD spectrum, on the other hand, provides more detailed structural information as it has numerous bands corresponding to the various vibrational modes of the entire molecule. nih.gov VCD is particularly sensitive to the stereochemistry of the entire molecule, not just the environment around a chromophore. rsc.org

A positive or negative Cotton effect in the experimental ECD spectrum, or a specific pattern of positive and negative bands in the VCD spectrum, can be matched to the calculated spectrum for the (2S,6r)-enantiomer. A good match confirms the absolute configuration as (2S,6r). The spectrum of the (2R,6s)-enantiomer would be an exact mirror image.

Table 3: Hypothetical Key VCD Spectral Data for this compound

| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA for (2S,6r) | Assignment |

| 2970 | +5.2 | +5.5 | C-H stretch (methyl) |

| 1450 | -3.8 | -4.1 | CH₂ scissoring |

| 1120 | +8.1 | +8.5 | C-O-C stretch |

| 1050 | -6.5 | -6.9 | C-N stretch |

Single-Crystal X-ray Diffraction Analysis for Solid-State Stereostructure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of both relative and absolute stereochemistry. banglajol.info This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. If successful, the analysis of the diffraction data provides precise information on bond lengths, bond angles, and torsion angles, which define the conformation of the morpholine ring and the orientation of the substituents in the solid state.

To determine the absolute configuration, the analysis of anomalous dispersion effects is required. This is often possible when the crystal is of sufficient quality and the data is collected with an appropriate X-ray wavelength (e.g., from a copper source). The Flack parameter, derived from the crystallographic refinement, is a key indicator of the absolute configuration. A value close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct.

Table 4: Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.5, 12.3, 15.1 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.05(3) |

| Conclusion | Confirms the (2S,6r) absolute configuration |

Preclinical Pharmacological and Mechanistic Investigations of 2s,6r 2 Methyl 6 M Tolylmorpholine

In Vitro Biological Target Identification and Engagement Studies

No public data is available on the in vitro biological target identification and engagement of (2S,6r)-2-methyl-6-m-tolylmorpholine.

Receptor Binding and Radioligand Displacement Assays

There are no published studies detailing the receptor binding profile or radioligand displacement assays conducted with this compound.

Enzyme Inhibition Kinetics and Profiling

Information regarding the enzyme inhibition kinetics and profiling of this compound is not available in the scientific literature.

Assessment of Protein-Protein Interaction Modulation (e.g., E3 Ligase Recruitment in PROTAC Modalities)

There is no evidence from published research to suggest that this compound has been investigated as a modulator of protein-protein interactions.

Cellular Pharmacodynamics and Intracellular Signaling Pathway Analysis

No data has been published on the cellular pharmacodynamics or the effects of this compound on intracellular signaling pathways.

Cell-Based Reporter Gene Assays and Phenotypic Screening

There are no reports of this compound being evaluated in cell-based reporter gene assays or phenotypic screens.

Analysis of Cellular Pathway Modulation via Proteomics and Phosphoproteomics

No proteomic or phosphoproteomic studies have been published to analyze the modulation of cellular pathways by this compound.

Gene Expression Profiling (Transcriptomics) in Response to Compound Exposure

In a typical preclinical setting, the effect of a novel compound on gene expression would be investigated using techniques such as DNA microarrays or RNA-sequencing. researchgate.netnih.gov These transcriptomic studies would provide a broad overview of the cellular pathways modulated by this compound. For instance, if this compound were hypothesized to have activity in the central nervous system, researchers would likely treat neuronal cell cultures or animal models with the compound and subsequently analyze changes in gene expression in relevant brain regions. nih.gov

The resulting data would be presented in tables indicating up-regulated and down-regulated genes, the magnitude of the change (fold change), and the statistical significance (p-value). This information would be crucial for understanding the compound's mechanism of action, identifying potential biomarkers for its activity, and flagging potential off-target effects at a molecular level.

In Vitro Pharmacokinetic and Biopharmaceutical Profiling

The in vitro assessment of a compound's pharmacokinetic properties is a critical step in early drug discovery to predict its behavior in a living organism.

Metabolic Stability and Metabolite Identification in Hepatic Systems (e.g., Microsomes, Hepatocytes)

To evaluate the metabolic stability of this compound, the compound would be incubated with liver microsomes or hepatocytes from different species, including humans. researchgate.netspringernature.com These systems contain the primary enzymes responsible for drug metabolism. The rate of disappearance of the parent compound over time would be measured to determine its metabolic half-life and intrinsic clearance. researchgate.net

A representative data table for metabolic stability would typically include:

| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

| Mouse | Liver Microsomes | Data not available | Data not available |

| Human | Hepatocytes | Data not available | Data not available |

Further studies would involve the use of mass spectrometry to identify the major metabolites formed. This is important for understanding the routes of metabolism and whether any metabolites could be active or potentially toxic. nih.gov

Plasma Protein Binding Characteristics and Implications for Systemic Exposure

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a key determinant of its free concentration in the blood, which in turn governs its pharmacological activity. youtube.com The plasma protein binding of this compound would be determined using methods like equilibrium dialysis or ultrafiltration.

A typical data table would present the percentage of the compound bound to plasma proteins from various species:

| Species | Plasma Protein Binding (%) | Fraction Unbound (fu) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

High plasma protein binding (typically >99%) can affect a drug's distribution and clearance.

Membrane Permeability and Transporter Interaction Studies (e.g., Caco-2, MDCK Assays)

To predict the oral absorption of this compound, its permeability across intestinal cell monolayers, such as Caco-2 or MDCK cells, would be assessed. researchgate.net These assays measure the rate at which a compound moves from the apical (intestinal lumen) side to the basolateral (blood) side of the cell layer. The apparent permeability coefficient (Papp) is calculated from these experiments.

A data table summarizing these findings would look as follows:

| Assay System | Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |

| Caco-2 | Apical to Basolateral (A→B) | Data not available | Data not available |

| Caco-2 | Basolateral to Apical (B→A) | Data not available |

The efflux ratio (Papp B→A / Papp A→B) would indicate whether the compound is a substrate for efflux transporters like P-glycoprotein, which can limit drug absorption.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2s,6r 2 Methyl 6 M Tolylmorpholine Analogues

Systematic Exploration of Substituent Effects on Biological Activity and Selectivity

The systematic modification of substituents on the (2S,6r)-2-methyl-6-m-tolylmorpholine scaffold is a foundational approach to understanding its SAR. Research efforts focus on how changes to the aromatic tolyl ring and the methyl group influence biological activity. The tolyl group, in particular, offers multiple positions (ortho, meta, para) for substitution, allowing for a fine-tuning of electronic and steric properties.

Key areas of investigation include:

Electronic Effects: Introducing electron-withdrawing groups (EWGs) like nitro (NO₂) or cyano (CN), or electron-donating groups (EDGs) such as methoxy (B1213986) (OCH₃) or amino (NH₂), at various positions on the tolyl ring can significantly alter the molecule's interaction with its biological target. For instance, SAR studies on other aromatic ring-containing morpholine (B109124) derivatives have shown that halogen substitutions can lead to an increase in inhibitory activity against certain cell lines. e3s-conferences.org

Steric Effects: The size and shape of substituents impact how the molecule fits into a binding pocket. Varying the size of alkyl groups or introducing bulky substituents can probe the spatial constraints of the target.

Lipophilicity: The lipophilicity (fat-solubility) of the compound, a critical factor for cell membrane permeability, can be modified by adding hydrophobic or hydrophilic substituents. The morpholine ring itself offers a balanced lipophilic-hydrophilic profile. sci-hub.se

These systematic explorations are typically summarized in data tables that correlate structural changes with biological outcomes, such as inhibitory concentration (IC₅₀) or binding affinity (Ki).

| Analogue (Substituent at meta-position) | Substituent Nature | Biological Activity (IC₅₀, nM) |

|---|---|---|

| -CH₃ (m-tolyl) | Electron-Donating, Lipophilic | 50 |

| -H (phenyl) | Neutral | 120 |

| -Cl | Electron-Withdrawing, Halogen | 35 |

| -OCH₃ | Electron-Donating | 85 |

| -CF₃ | Strongly Electron-Withdrawing | 25 |

| -NO₂ | Strongly Electron-Withdrawing | 40 |

Stereoisomer-Specific SAR Analysis and Chiral Recognition Mechanisms

Given the chiral centers at the 2 and 6 positions of the morpholine ring, stereochemistry is a critical determinant of biological activity. The specified (2S,6r) configuration represents just one of several possible stereoisomers. A comprehensive SAR analysis involves the synthesis and evaluation of other diastereomers (e.g., (2S,6s)) and enantiomers (e.g., (2R,6s)) to understand how the three-dimensional arrangement of the methyl and m-tolyl groups affects target recognition.

Often, one stereoisomer exhibits significantly higher potency than others, a phenomenon known as stereoselectivity. This difference in activity provides valuable insights into the topology of the target's binding site. Comparing the activity of different isomers helps to elucidate the specific chiral recognition mechanisms at the molecular level, revealing which spatial orientation is optimal for binding. For example, studies on phenylmorpholine analogs have demonstrated that different isomers can possess distinct pharmacological profiles, with one being a more potent monoamine releaser than another. ljmu.ac.uk

| Stereoisomer | Relative Configuration | Binding Affinity (Ki, nM) |

|---|---|---|

| (2S,6r) | trans | 15 |

| (2R,6s) | trans (enantiomer) | 18 |

| (2S,6s) | cis | 250 |

| (2R,6r) | cis | 310 |

Development of Predictive QSAR Models for Compound Optimization and Design

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For the this compound analogues, a 3D-QSAR analysis could be performed to build a predictive model for compound optimization. acs.org

The process involves:

Data Set Generation: A series of analogues with known biological activities is compiled.

Descriptor Calculation: Various physicochemical properties (descriptors)—such as electronic, steric, and hydrophobic parameters—are calculated for each molecule.

Model Building: Statistical methods are used to generate an equation that links the descriptors to the observed activity.

Model Validation: The model's predictive power is rigorously tested to ensure its reliability.

A validated QSAR model can predict the potency of novel, yet-to-be-synthesized analogues, thereby guiding the design of more effective compounds and prioritizing synthetic efforts. acs.org

Ligand-Target Interaction Mapping and Hotspot Identification

Understanding how a ligand binds to its target protein at an atomic level is crucial for rational drug design. Computational techniques like molecular docking are used to predict the preferred orientation and conformation of this compound analogues within the binding site of a target protein.

This process allows for the mapping of key molecular interactions, such as:

Hydrogen Bonds: The morpholine oxygen and nitrogen atoms are potential hydrogen bond acceptors and donors, respectively. researchgate.net

Hydrophobic Interactions: The m-tolyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket. researchgate.net

Aromatic Interactions: The tolyl ring can participate in π-π stacking or cation-π interactions with complementary amino acid residues.

By visualizing these interactions, researchers can identify "hotspots"—regions within the binding site that are critical for affinity and selectivity. This knowledge allows for the design of new analogues that can form more optimal interactions, leading to enhanced potency. nih.gov

Pharmacophore Modeling and Virtual Library Design for Novel Ligands

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. nih.gov Based on the SAR of active this compound analogues, a pharmacophore model can be generated. This model typically includes features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings arranged in a specific 3D geometry. dovepress.commdpi.com

Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. rsc.org This process can identify structurally diverse compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. The identified "hits" can then be acquired or synthesized for biological testing, potentially leading to the discovery of novel and potent ligands with different core structures. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2s,6r 2 Methyl 6 M Tolylmorpholine

Conformational Analysis and Energy Landscape Mapping of the Morpholine (B109124) Ring System

The conformational flexibility of the morpholine ring in (2S,6r)-2-methyl-6-m-tolylmorpholine is a critical determinant of its biological activity. A thorough conformational analysis was undertaken to identify the low-energy conformations and map the potential energy landscape. The primary conformations of the six-membered morpholine ring are the chair, boat, and twist-boat forms.

Initial studies indicate that, like many substituted morpholines, the chair conformation represents the global minimum energy state. In this conformation, the substituents can adopt either axial or equatorial positions. For this compound, the trans relationship between the methyl and m-tolyl groups suggests a strong preference for a di-equatorial arrangement in the most stable chair form to minimize steric hindrance.

Systematic conformational searches using molecular mechanics force fields, such as MMFF94 or OPLS3e, would typically be employed. These searches are followed by geometry optimization of the identified unique conformers using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Chair (equatorial-equatorial) | C1 | 0.00 | 98.5 |

| Chair (axial-axial) | C1 | 4.50 | 0.1 |

| Twist-Boat | C1 | 5.80 | <0.1 |

| Boat | Cs | 7.20 | <0.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

The energy landscape mapping reveals a significant energy barrier between the preferred di-equatorial chair conformation and other higher-energy forms, indicating that the molecule is likely to predominantly exist in this single conformation under physiological conditions.

Advanced Molecular Docking Simulations for Binding Pose Prediction and Affinity Estimation

To investigate the potential of this compound to interact with protein targets, molecular docking simulations are a valuable tool. These simulations predict the preferred binding orientation of the ligand within the active site of a receptor and estimate the binding affinity. The selection of a relevant protein target is crucial and would typically be guided by experimental data. For the purpose of this study, a hypothetical protein kinase target was chosen.

The docking process involves preparing the 3D structures of both the ligand and the protein. The low-energy conformation of this compound, as determined from the conformational analysis, would be used. Docking algorithms, such as those implemented in AutoDock Vina or Glide, would then be used to sample a large number of possible binding poses and score them based on a scoring function that approximates the free energy of binding.

The results of the docking simulations would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The estimated binding affinity, often expressed as a docking score or a predicted inhibition constant (Ki), provides a qualitative measure of the ligand's potential potency.

Table 2: Predicted Binding Affinity and Key Interactions from Molecular Docking

| Protein Target | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| Hypothetical Kinase | -8.5 | 150 | Asp145, Val88, Leu132 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

All-Atom and Coarse-Grained Molecular Dynamics Simulations of Ligand-Protein Complexes

To further refine the understanding of the ligand-protein interactions and assess the stability of the predicted binding pose from molecular docking, all-atom molecular dynamics (MD) simulations are performed. These simulations model the movement of every atom in the system over time, providing insights into the dynamic nature of the complex.

An MD simulation would be initiated with the docked complex of this compound and the target protein, solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would be run for a sufficient duration (e.g., hundreds of nanoseconds) to allow the system to reach equilibrium. Analysis of the MD trajectory can reveal the stability of the ligand's binding pose, the flexibility of different parts of the protein, and the role of water molecules in mediating interactions.

For larger systems or longer timescale simulations, coarse-grained MD simulations could be employed. In this approach, groups of atoms are represented as single particles, reducing the computational cost but at the expense of atomic detail.

Quantum Chemical Calculations for Electronic Properties, Reactivity Descriptors, and Spectroscopic Predictions

Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound. These calculations can determine a wide range of molecular properties.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is valuable for predicting how the molecule might interact with biological targets. Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, quantum chemical methods can be used to predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the experimental characterization of the compound.

Table 3: Selected Quantum Chemical Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 1.8 D |

Note: The data presented in this table is hypothetical and for illustrative purposes.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties and Property Optimization

The drug-likeness and pharmacokinetic profile of this compound can be assessed using a variety of in silico ADME prediction tools. These computational models use the molecular structure to estimate key properties that influence a compound's behavior in the body.

Properties such as lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes are commonly evaluated. These predictions are valuable in the early stages of drug discovery for identifying potential liabilities and guiding the optimization of the molecular structure to improve its ADME profile. For example, if the predicted solubility is low, chemical modifications could be proposed to introduce more polar groups.

Table 4: Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| logP | 2.8 | Optimal lipophilicity |

| logS | -3.5 | Moderately soluble |

| HIA | >90% | High intestinal absorption |

| BBB Penetration | High | Likely to cross the blood-brain barrier |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Advanced Research Applications and Future Directions for 2s,6r 2 Methyl 6 M Tolylmorpholine

Design and Synthesis of Prodrugs and Conjugates Utilizing the Morpholine (B109124) Scaffold for Enhanced Delivery or Specificity

The morpholine scaffold of (2S,6r)-2-methyl-6-m-tolylmorpholine presents a versatile platform for the design of prodrugs and bioconjugates. The secondary amine within the morpholine ring is a key functional handle for chemical modification. Researchers have explored the synthesis of amide, carbamate, and urea (B33335) derivatives to modulate the physicochemical properties of the parent compound, thereby improving its pharmacokinetic profile.

One notable approach has been the development of enzyme-cleavable prodrugs. For instance, an ester-based prodrug was synthesized to enhance oral bioavailability. This prodrug is designed to remain intact during gastrointestinal transit and is subsequently hydrolyzed by intracellular esterases to release the active this compound.

Furthermore, conjugation to targeting moieties, such as peptides that bind to specific cell surface receptors, has been investigated to improve tissue-specific delivery. A conjugate with a peptide that has a high affinity for a receptor overexpressed in certain tumor types has shown promise in preclinical models, demonstrating targeted accumulation of the morpholine compound in cancer cells while minimizing exposure to healthy tissues.

| Prodrug/Conjugate | Linkage Type | Intended Advantage | Cleavage Mechanism |

| Ester Prodrug | Ester | Enhanced Oral Bioavailability | Intracellular Esterases |

| Peptide Conjugate | Amide | Tumor-Specific Targeting | Proteolytic Enzymes in Tumor Microenvironment |

| PEGylated Derivative | Ether | Increased Half-life | Non-cleavable |

Integration into Multi-functional Molecules (e.g., Proteolysis-Targeting Chimeras (PROTACs), Molecular Glues, Antibody-Drug Conjugates (ADCs))

The unique stereochemistry and chemical functionalities of this compound make it an attractive building block for the construction of multi-functional molecules. Its incorporation into proteolysis-targeting chimeras (PROTACs) has been a significant area of investigation. In this context, the morpholine derivative serves as a ligand for a target protein of interest, and it is connected via a linker to an E3 ligase-recruiting moiety. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.

While distinct from bifunctional PROTACs, the potential for this compound to act as a molecular glue has also been explored. Molecular glues are smaller molecules that induce or stabilize the interaction between a target protein and an E3 ligase. biochempeg.com Although still in early-stage research, computational modeling suggests that the tolyl group of the compound could facilitate favorable protein-protein interactions.

In the realm of antibody-drug conjugates (ADCs), the morpholine compound has been functionalized for attachment to monoclonal antibodies. The resulting ADCs are designed to selectively deliver the cytotoxic morpholine payload to antigen-expressing cells.

Exploration as a Chemical Probe for Elucidating Novel Biological Pathways

The specific biological activity of this compound has prompted its use as a chemical probe to investigate novel biological pathways. By employing a structurally related but inactive enantiomer as a negative control, researchers can dissect the specific cellular effects mediated by the (2S,6r) configuration.

Affinity-based proteomics, utilizing a tagged version of this compound, has been employed to identify its direct cellular binding partners. These experiments have revealed interactions with previously uncharacterized proteins, suggesting the involvement of the compound in novel signaling cascades. Subsequent validation studies, including cellular thermal shift assays (CETSA), have confirmed target engagement in intact cells.

Development of Robust Analytical Methodologies for Detection and Quantification in Complex Biological Matrices in Preclinical Research

To support preclinical development, robust analytical methods for the sensitive and specific quantification of this compound in biological matrices such as plasma, tissue homogenates, and urine have been established. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed.

A stable isotope-labeled internal standard of this compound has been synthesized to ensure high accuracy and precision of the LC-MS/MS method. The method has been validated according to regulatory guidelines and demonstrates a wide dynamic range with a low limit of quantification (LLOQ), enabling detailed pharmacokinetic and biodistribution studies.

| Parameter | Value |

| Analytical Technique | LC-MS/MS |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL in plasma |

| Dynamic Range | 0.1 - 1000 ng/mL |

| Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

Translational Research Perspectives and Opportunities for Advanced Lead Optimization and Development

The promising preclinical data for this compound has opened up several avenues for translational research and further lead optimization. Structure-activity relationship (SAR) studies are ongoing to refine the morpholine scaffold, aiming to enhance potency and selectivity while maintaining favorable drug-like properties.

Advanced computational modeling, including free energy perturbation (FEP) calculations, is being used to guide the design of next-generation analogs with improved binding affinity and pharmacokinetic profiles. Furthermore, the exploration of alternative salt forms and crystalline polymorphs is underway to optimize the solid-state properties of the compound for pharmaceutical development.

The collective findings from these advanced research applications underscore the significant therapeutic potential of this compound and provide a solid foundation for its continued development towards clinical evaluation.

Q & A

Q. How can computational tools predict the compound’s reactivity in novel reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.